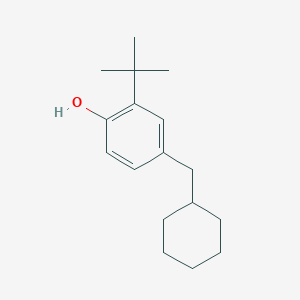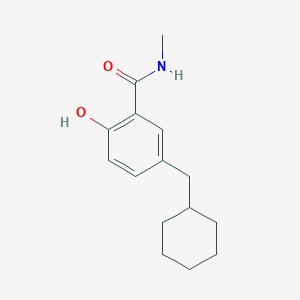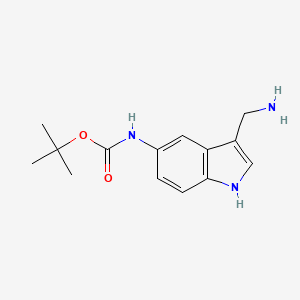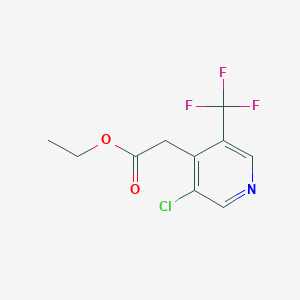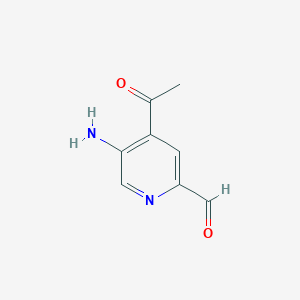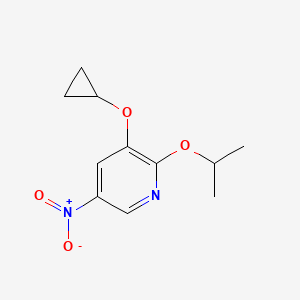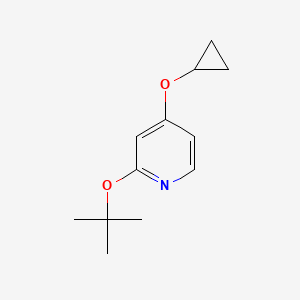
2-Tert-butoxy-4-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-4-cyclopropoxypyridine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol This compound is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a pyridine ring
Preparation Methods
The synthesis of 2-Tert-butoxy-4-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-cyclopropoxypyridine with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Tert-butoxy-4-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the tert-butoxy or cyclopropoxy groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
2-Tert-butoxy-4-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy and cyclopropoxy groups can enhance the compound’s binding affinity and specificity for these targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar compounds to 2-Tert-butoxy-4-cyclopropoxypyridine include:
4-Tert-butylpyridine: Used as a hole transport material in perovskite solar cells.
2-Tert-butyl-4-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group, leading to different chemical reactivity and applications.
2-Tert-butyl-4-ethoxypyridine: Contains an ethoxy group, which affects its solubility and reactivity compared to the cyclopropoxy derivative.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11-8-10(6-7-13-11)14-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
MEGAVSQZJNTOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


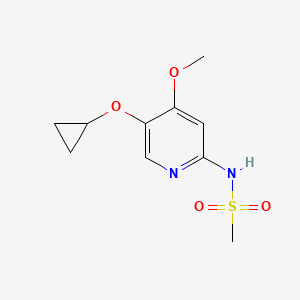
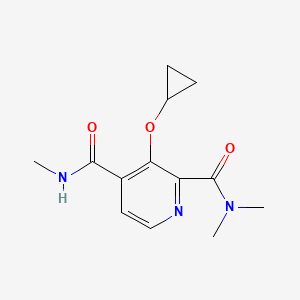

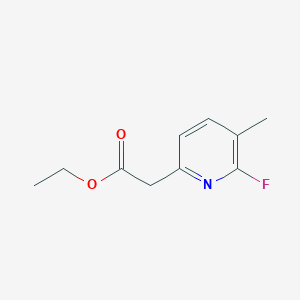
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
